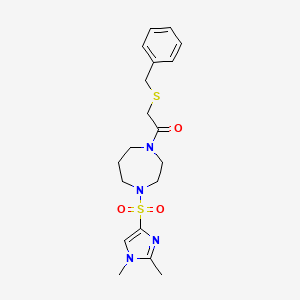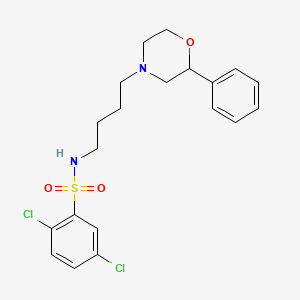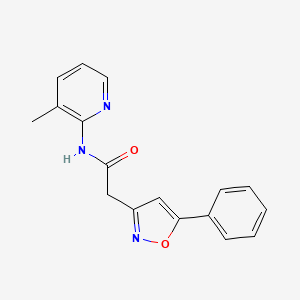
2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound with a multifaceted structure. This compound exhibits unique chemical properties that make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone involves several steps:
Formation of the Diazepane Ring: The initial step often involves synthesizing the 1,4-diazepane core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Imidazole Ring: Subsequent steps include attaching the 1,2-dimethyl-1H-imidazole moiety to the diazepane ring via nucleophilic substitution or other suitable reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride derivatives under controlled conditions to avoid unwanted side reactions.
Thioether Formation:
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for cost and yield. Common industrial methods may include the use of continuous flow reactors, automated synthesis platforms, and the employment of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or thiolates under specific conditions.
Substitution: Nucleophilic substitution reactions are possible at the benzylthio moiety and the diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions employed. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules and as a ligand in catalysis.
Biology
In biological research, it serves as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.
Medicine
Medicinally, it is explored for potential therapeutic applications, including its role as a pharmacophore in drug discovery.
Industry
In industry, it finds use in materials science for the development of novel polymers and as an additive in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone largely depends on its interactions with molecular targets:
Molecular Targets: Enzymes, receptors, proteins.
Pathways: Binding to active sites, modulation of enzyme activity, inhibition or activation of receptor functions.
Comparison with Similar Compounds
Comparing this compound with similar ones, such as 2-(benzylthio)-1-(4-(imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, highlights its unique structural features and functional groups that confer specific chemical and biological properties. These unique features make it stand out for its versatility in applications across different fields.
List of Similar Compounds
2-(benzylthio)-1-(4-(imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(benzylthio)-1-(4-(dimethyl-1H-imidazol-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(benzylthio)-1-(4-(methylsulfonyl)-1,4-diazepan-1-yl)ethanone
Does this hit the mark? How about a deeper dive into one of these sections?
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-16-20-18(13-21(16)2)28(25,26)23-10-6-9-22(11-12-23)19(24)15-27-14-17-7-4-3-5-8-17/h3-5,7-8,13H,6,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVJUPMXIANMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2461052.png)
![4-amino-N-[(2,4-difluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2461053.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2461055.png)
![4-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2461056.png)
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B2461057.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2461058.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2461060.png)

![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2461062.png)

![3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2461069.png)

![5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2461074.png)
